5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
This compound belongs to the tetrahydropyrimidinone class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Its structure includes a 4-hydroxy-4-(trifluoromethyl) core, which enhances metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group . At position 5, an acetyl group is present, while position 6 is substituted with a 4-(benzyloxy)-3-methoxyphenyl moiety.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(3-methoxy-4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-12(27)17-18(25-19(28)26-20(17,29)21(22,23)24)14-8-9-15(16(10-14)30-2)31-11-13-6-4-3-5-7-13/h3-10,17-18,29H,11H2,1-2H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMWIKGKRCHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: : Initially, a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl acetoacetate forms an intermediate chalcone.
Cyclization: : This intermediate undergoes cyclization in the presence of guanidine hydrochloride and sodium ethoxide, leading to the formation of the pyrimidine ring.
Substitution: : Lastly, introduction of the trifluoromethyl group through electrophilic fluorination using reagents like Selectfluor finishes the synthesis.
Industrial Production Methods
Scaling up the production of 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves optimising the above synthesis steps, focusing on yield and purity, while ensuring cost-effectiveness and compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized to form quinones and other oxidation products using agents like potassium permanganate.
Reduction: : Catalytic hydrogenation can reduce the acetyl and benzyloxy groups, often in the presence of Pd/C catalyst.
Substitution: : Halogenation, nitration, or sulfonation can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: : Bromine for halogenation, sulfuric acid for nitration, chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Dealkylated derivatives.
Substitution: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Used as a building block in synthesizing more complex molecules.
Investigated for its reactivity and mechanism in various organic reactions.
Biology and Medicine
Potential inhibitor for enzymes involved in disease pathways.
Studied for its anti-inflammatory and anticancer properties.
Application in designing new drugs due to its unique trifluoromethyl group which often enhances biological activity.
Industry
Utilized in material science for developing new polymers and resins.
Potential use in agrochemicals for pest control and crop protection.
Mechanism of Action
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects primarily through the inhibition of specific enzymes. Its trifluoromethyl group enhances its ability to bind to active sites of enzymes, disrupting normal function. The compound can also interact with DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ).
- Trifluoromethyl groups universally enhance metabolic stability across analogs .
Synthetic Accessibility :
- Compounds like 4h (from ) are synthesized via Biginelli-type reactions using ZnCl₂ as a catalyst, yielding 80% product. The target compound likely requires protective-group strategies for the benzyloxy moiety.
Crystallographic Data: Analog 5-benzoyl-6-(4-nitrophenyl)tetrahydropyrimidinone () crystallizes in the monoclinic system (R factor = 0.042), suggesting similar rigidity in the target compound’s structure.
Bioactivity Trends :
- While bioactivity data for the target compound is absent, analogs with electron-deficient aryl groups (e.g., nitrophenyl in ) show enhanced binding to hydrophobic enzyme pockets.
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 472.85 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents that may influence its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits tyrosinase | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases inflammation markers |
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Antioxidant Activity Assessment :
- Anti-inflammatory Evaluation :
Q & A
Q. What are the common synthetic routes for synthesizing tetrahydropyrimidinone derivatives like this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-component Biginelli-type reactions or stepwise functionalization of pyrimidine precursors. For example:
- Reaction setup : A mixture of aldehydes (e.g., 4-methoxybenzaldehyde), ketones (e.g., acetylacetone), and urea/thiourea derivatives is refluxed in a solvent system like n-heptane-toluene (1:1) with Lewis acid catalysts (e.g., ZnCl₂) .
- Optimization : Yield improvements (up to 80%) are achieved by adjusting solvent polarity, catalyst loading, and reaction time. For trifluoromethyl-containing analogs, stoichiometric control of the trifluoromethyl source is critical to avoid side reactions .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves the tetrahydropyrimidinone core, confirming chair conformations and stereochemistry at C4 (hydroxy and trifluoromethyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns methoxy (-OCH₃), benzyloxy (-OBn), and acetyl (-COCH₃) protons. Downfield shifts (~δ 5.6–6.0 ppm) indicate NH and OH groups .
- IR : Peaks at 3456 cm⁻¹ (-NH stretch) and 1685 cm⁻¹ (C=O) confirm hydrogen bonding and carbonyl presence .
- Mass spectrometry : Validates molecular weight (e.g., m/z 428 [M⁺] for analogs) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and intermolecular interactions?
- Steric hindrance : The CF₃ group at C4 restricts rotational freedom, stabilizing the chair conformation and affecting hydrogen-bonding networks in the crystal lattice .
- Electronic effects : The electron-withdrawing CF₃ group polarizes the pyrimidinone ring, enhancing electrophilicity at C2 and C5. This impacts nucleophilic substitution reactions (e.g., thiolation or amination) .
- Contradictions : Some studies report reduced solubility in polar solvents due to CF₃ hydrophobicity, while others note improved bioavailability in analogs with balanced lipophilicity .
Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar analogs?
Q. How are reaction mechanisms for key transformations (e.g., cyclization or trifluoromethylation) validated experimentally?
- Isotopic labeling : ¹⁸O-tracing in hydroxy group formation confirms water-mediated cyclization steps .
- Kinetic studies : Monitoring by HPLC or in situ IR reveals rate-determining steps (e.g., enolization in Biginelli reactions) .
- Intermediate isolation : Trapping thioimidate intermediates in thiourea-based syntheses validates stepwise mechanisms .
Methodological Guidance
Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) for baseline separation of diastereomers .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield single crystals suitable for X-ray analysis .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers when asymmetric synthesis is attempted .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
